Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate
CAS No.: 948287-40-9
Cat. No.: VC8331478
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948287-40-9 |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | ethyl 2-(2-anilino-1,3-thiazol-5-yl)acetate |
| Standard InChI | InChI=1S/C13H14N2O2S/c1-2-17-12(16)8-11-9-14-13(18-11)15-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) |
| Standard InChI Key | DBVVXKKNIHHGML-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CN=C(S1)NC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)CC1=CN=C(S1)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The phenylamino group at C2 and the ethyl acetate substituent at C5 create a unique electronic environment that influences its reactivity and binding affinity. The IUPAC name is ethyl 2-(2-anilino-1,3-thiazol-5-yl)acetate, and its structure is validated by spectral data (e.g., NMR, NMR) and high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 262.33 g/mol | |
| CAS Number | 948287-40-9 | |
| LogP | 3.07 (predicted) | |
| Topological Polar Surface Area | 79.5 Ų |
Biological Activities and Mechanisms
Table 2: Biological Activity Profile of Select Analogs
| Compound | CDK9 IC (nM) | CDK2 IC (nM) | Selectivity (CDK9/CDK2) |
|---|---|---|---|
| 12u | 7 | 570 | 81.4 |
| Ia | 2 | 12 | 6.0 |
| 12a | 5 | 45 | 9.0 |
Apoptosis Induction in Cancer Cells
By inhibiting CDK9, these compounds suppress RNA polymerase II-mediated transcription of survival proteins like Mcl-1. In chronic lymphocytic leukemia (CLL) cells, 12u reduced Mcl-1 levels by 70% within 6 hours, triggering caspase-3 activation and apoptosis .
Comparative Analysis with Structural Isomers
Thiazol-4-Yl vs. Thiazol-5-Yl Derivatives
Ethyl 2-(2-(phenylamino)thiazol-4-yl)acetate (CAS 453524-57-7) is a positional isomer with distinct physicochemical and biological properties:
Table 3: Isomer Comparison
| Property | Thiazol-5-Yl Derivative | Thiazol-4-Yl Derivative |
|---|---|---|
| Molecular Weight | 262.33 g/mol | 262.33 g/mol |
| LogP | 3.07 | 3.06 |
| CDK9 IC | 7 nM (analog 12u) | Not reported |
| Solubility | Low (predicted) | Low (predicted) |
The C5-substituted derivatives generally show enhanced kinase selectivity due to optimal steric compatibility with CDK9’s ATP-binding pocket .
Future Directions and Applications
Drug Development Opportunities
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Optimizing Bioavailability: Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.
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Targeted Delivery Systems: Nanoparticle encapsulation to enhance tumor penetration .
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Combination Therapies: Pairing with Bcl-2 inhibitors (e.g., venetoclax) to overcome resistance in hematologic malignancies.
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